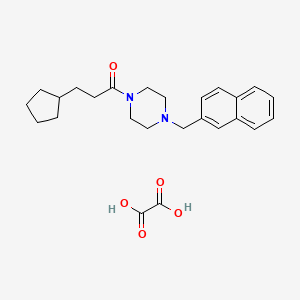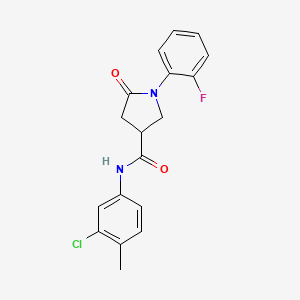![molecular formula C24H21NO B4012964 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B4012964.png)
7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves ultrasound-promoted one-pot synthesis techniques. A series of these derivatives can be synthesized via three-component coupling from aromatic aldehydes, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione catalyzed by stannous chloride dihydrate (SnCl2 · 2H2O) under ultrasonic irradiation at room temperature. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions (Zang et al., 2011), (Zang et al., 2010).
Molecular Structure Analysis
The molecular structure and spectra of similar compounds have been explored through synthesis and spectral analysis. Quantum chemical studies on molecular geometry, chemical reactivity, and the molecular electrostatic potential (MEP) of related compounds provide insight into the electronic structure and chemical behavior of 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation and multicomponent reactions (MCR), to form structurally diverse derivatives. Notable reactions include the efficient ultrasound-promoted synthesis and the use of Succinimide-N-sulfonic acid (SuSA) as a recyclable catalyst for one-pot synthesis, highlighting the simplicity, high yields, and wide substrate applicability of these methodologies (Ghashang et al., 2017).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in understanding the behavior of these compounds in different environments. X-ray diffraction studies offer detailed insights into the crystal packing, molecular conformation, and intermolecular interactions, which are essential for designing compounds with desired physical properties (Thimmegowda et al., 2008).
Propriétés
IUPAC Name |
7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-19-14-13-16-5-2-3-6-18(16)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSCYCIYLFFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4012884.png)
![4-[11-(2-fluorophenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4012890.png)

![7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4012900.png)
![N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4012906.png)
![4-(4-chlorophenyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-amine](/img/structure/B4012907.png)

![5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012920.png)
![dimethyl 1-(1-adamantyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4012931.png)
![11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012936.png)
![10-acetyl-3,11-bis(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012944.png)


![N-(2-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4012988.png)